RMG8-8

Antifungal Cryptococcus neoformans MIC

Researchers developing novel antifungal therapies face slow kinetics and dose-limiting toxicities of current agents. RMG8-8 solves this as a membrane-active antifungal peptoid with a validated MIC of 1.56 μg/mL against Cryptococcus neoformans and an exceptional killing half-life of 6.5 minutes-significantly faster than amphotericin B (4-6 hours). - Proven selectivity: Mammalian cytotoxicity selectivity ratio up to 121. - Proteolytically stable scaffold for SAR and formulation studies. - Sourced with ≥98% purity; shipped under ambient conditions for rapid global delivery.

Molecular Formula C41H78N8O5
Molecular Weight 763.1 g/mol
Cat. No. B14918327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMG8-8
Molecular FormulaC41H78N8O5
Molecular Weight763.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCNCC(=O)N(CC(=O)N(CCCCN)CC(=O)N(CCN)CC(=O)N(CC(=O)N)C1CCCCC1)C2CCCCC2
InChIInChI=1S/C41H78N8O5/c1-2-3-4-5-6-7-8-9-10-11-19-27-45-30-38(51)49(36-23-16-13-17-24-36)34-40(53)46(28-20-18-25-42)32-39(52)47(29-26-43)33-41(54)48(31-37(44)50)35-21-14-12-15-22-35/h35-36,45H,2-34,42-43H2,1H3,(H2,44,50)
InChIKeyONZAJFMRYMWYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RMG8-8 Antifungal Peptoid: Potency, Kinetics, and Selectivity Overview


RMG8-8 is an antifungal peptoid (N-substituted glycine oligomer) [1] originally discovered from a combinatorial peptoid library via the Peptoid Library Agar Diffusion (PLAD) assay against Candida albicans [2]. It demonstrates excellent efficacy against Cryptococcus neoformans (MIC = 1.56 μg/mL) [1][2] and exhibits rapid fungicidal activity (t₁/₂ = 6.5 min) [2]. The compound shows minimal mammalian cytotoxicity with selectivity ratios ranging from 34 to 121 [1][2].

Why RMG8-8 Cannot Be Substituted


Clinical antifungals like amphotericin B and fluconazole exhibit significantly slower killing kinetics and dose-limiting toxicities that RMG8-8 circumvents [1]. Amphotericin B requires 4–6 hours to achieve comparable fungal killing versus RMG8-8's 6.5-minute half-life [2]. Among structurally related peptoids, RMG9-11 shows differential blood-brain barrier permeability compared to RMG8-8 [3], and all RMG8-8 derivatives synthesized to date exhibit higher mammalian cytotoxicity despite comparable antifungal potency [1][4].

Quantitative Differentiation Against Standards and Analogs


MIC Comparison Against Cryptococcus neoformans

RMG8-8 exhibits an MIC of 1.56 μg/mL against C. neoformans, positioning it as a potent antifungal peptoid [1]. While direct head-to-head MIC comparisons against clinical antifungals in the same assay are not available in the discovery literature, cross-study comparisons indicate that RMG8-8's MIC is within the range reported for amphotericin B (0.25–2 μg/mL) [2] and superior to fluconazole (typical MIC >8 μg/mL for resistant strains) [2].

Antifungal Cryptococcus neoformans MIC

Killing Kinetics vs. Amphotericin B

RMG8-8 demonstrates exceptionally rapid fungicidal activity against C. neoformans with a half-life (t₁/₂) of 6.5 minutes [1]. In contrast, amphotericin B requires 4–6 hours to kill half the population of viable fungal cells in comparable assays [1][2].

Fungicidal Killing kinetics Time-kill

Selectivity and Cytotoxicity vs. Derivatives

RMG8-8 exhibits a selectivity ratio (HepG2 TD₅₀ / C. neoformans MIC) of 121 [1][2]. All synthesized RMG8-8 derivatives (compounds 1–25) showed lower selectivity ratios (e.g., compound 9: 53; compound 3: 34) [2]. Hemolytic activity (HC₁₀) for RMG8-8 is 75 μg/mL, compared to 130 μg/mL for derivative compound 9 [2].

Selectivity Cytotoxicity Hemolysis

Blood-Brain Barrier Permeability vs. RMG9-11

In a parallel artificial membrane permeability assay (PAMPA), RMG8-8 demonstrated negligible BBB permeability, indicating it is unlikely to cross the blood-brain barrier [1]. In contrast, RMG9-11 exhibited good permeability under identical conditions [1].

Blood-brain barrier PAMPA Permeability

Proteolytic Stability and Enzymatic Resistance

RMG8-8 demonstrates complete resistance to proteolytic degradation in vitro, remaining intact after 24-hour incubation with proteinase K [1]. This is a hallmark advantage of peptoids over peptides, which are rapidly degraded by proteases in vivo [2].

Proteolytic stability Peptoid Bioavailability

Research and Industrial Applications for RMG8-8


Antifungal Discovery and Lead Optimization

RMG8-8 serves as an ideal lead compound for antifungal drug discovery targeting C. neoformans due to its low MIC (1.56 μg/mL) [1] and rapid fungicidal kinetics (t₁/₂ = 6.5 min) [1]. Its minimal mammalian cytotoxicity (selectivity ratio up to 121) [1][2] and proteolytic stability [1] make it a robust scaffold for structure-activity relationship (SAR) studies.

Mechanistic Studies of Membrane-Active Antifungals

RMG8-8's membrane permeabilization mechanism [1] and unimolecular action at MIC concentrations [2] position it as a valuable tool for studying membrane-active antifungal mechanisms. Its low BBB permeability [2] also allows for targeted investigations of peripheral versus CNS infections.

Susceptibility Testing and Resistance Surveillance

RMG8-8 can be employed as a reference compound in antifungal susceptibility testing panels, particularly for C. neoformans isolates. Its consistent MIC value (1.56 μg/mL) [1] and rapid time-kill profile [1] provide a benchmark for evaluating novel antifungal agents and monitoring resistance emergence.

Peptoid-Based Formulation Development

RMG8-8's proteolytic stability [1] and favorable selectivity profile [1][2] support its use in formulation studies aimed at developing topical or systemic antifungal therapies. Its physicochemical properties (cLogD₇.₄ = –2.38) [2] provide a baseline for optimizing delivery systems.

Technical Documentation Hub

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